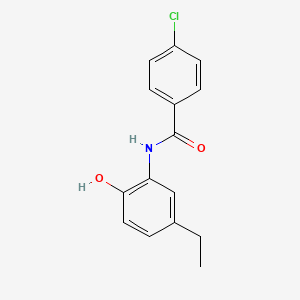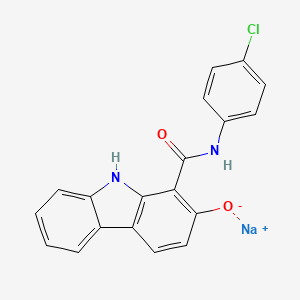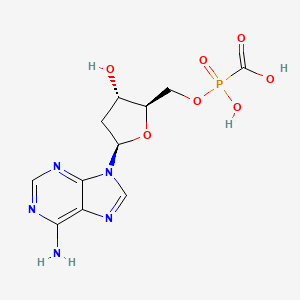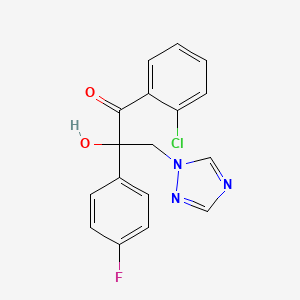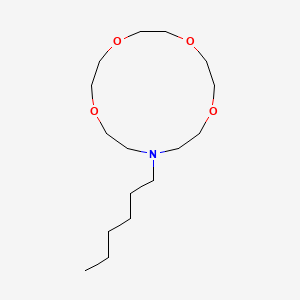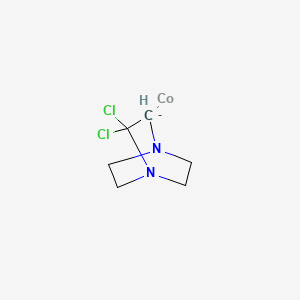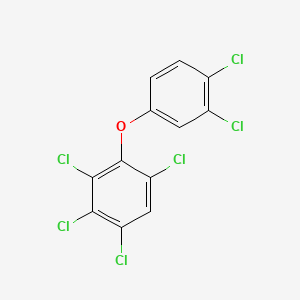
2,3,3',4,4',6-Hexachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3’,4,4’,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .
准备方法
The synthesis of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .
化学反应分析
2,3,3’,4,4’,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
科学研究应用
2,3,3’,4,4’,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated diphenyl ethers and their environmental impact.
Biology: In biological studies, this compound is used to investigate the effects of chlorinated compounds on living organisms.
Industry: In industrial applications, it is used as an intermediate in the synthesis of other chemicals and materials.
作用机制
The mechanism of action of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether involves its interaction with cellular components and enzymes. Due to its hydrophobic nature, it can easily penetrate cell membranes and accumulate in lipid-rich tissues. Once inside the cell, it can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation .
At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and oxidative damage .
相似化合物的比较
2,3,3’,4,4’,6-Hexachlorodiphenyl ether can be compared with other similar compounds, such as:
2,2’,3,4,4’,6-Hexachlorodiphenyl ether: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,4,4’,5,6-Hexachlorodiphenyl ether: Another isomer with different chlorine atom positions.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound is a polychlorinated biphenyl (PCB) rather than a diphenyl ether.
属性
CAS 编号 |
85918-36-1 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H |
InChI 键 |
NRCNIBYWQMNZON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


